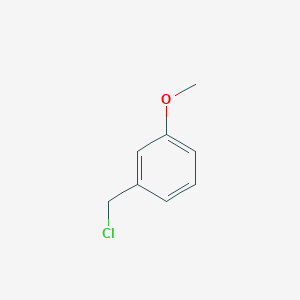

3-Methoxybenzyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGISFWWEOGVMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231719 | |

| Record name | m-(Chloromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-98-6 | |

| Record name | 3-Methoxybenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(Chloromethyl)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxybenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-(Chloromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(chloromethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methoxybenzyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAG2TC49EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 3-Methoxybenzyl Chloride (CAS No. 824-98-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxybenzyl chloride, a versatile reagent widely used in organic synthesis and pharmaceutical development.

Chemical and Physical Properties

This compound, also known as m-methoxybenzyl chloride or 1-(chloromethyl)-3-methoxybenzene, is a colorless to pale yellow liquid.[1] It is insoluble in water but soluble in most organic solvents.[1] The presence of both a methoxy (B1213986) and a chloromethyl group on the benzene (B151609) ring makes it a valuable intermediate for a variety of chemical transformations.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 824-98-6 | [2][3][4] |

| Molecular Formula | C₈H₉ClO | [2][3][4] |

| Molecular Weight | 156.61 g/mol | [2][3][5] |

| Appearance | Clear, colorless to light yellow liquid | [2][6][7] |

| Boiling Point | 124 °C at 13 mmHg | [2][4] |

| Density | 1.078 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.544 | [4] |

| Flash Point | 101 °C (213.8 °F) - closed cup | |

| Solubility | Insoluble in water; Soluble in chloroform, methanol (B129727) (slightly), and most organic solvents. | [1][4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and cost-effective method involves a two-step process starting from 3-methoxybenzaldehyde.[1]

General Experimental Protocol

Step 1: Reduction of 3-Methoxybenzaldehyde to 3-Methoxybenzyl Alcohol

This step typically involves the reduction of the aldehyde functional group. One documented method utilizes Raney nickel as the catalyst.[1] An alternative approach described in patent literature employs potassium borohydride (B1222165) for the reduction.[8]

Step 2: Chlorination of 3-Methoxybenzyl Alcohol

The resulting alcohol is then chlorinated to yield this compound. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this transformation.[1][9] The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) in the presence of a base such as triethylamine (B128534) to neutralize the HCl generated.[9] Another patented method describes the use of hydrochloric acid for the chlorination step.[8]

A general laboratory procedure for the chlorination of 3-methoxybenzyl alcohol is as follows: 3-methoxybenzyl alcohol and triethylamine are dissolved in dichloromethane.[9] Thionyl chloride is then added slowly to the solution.[9] The reaction mixture is stirred at room temperature.[9] Upon completion, the mixture is washed with an aqueous HCl solution, and the organic phase is dried and concentrated to yield the product.[4][9]

A patented method outlines a process starting from 3-hydroxybenzaldehyde, which is first methylated to 3-methoxybenzaldehyde.[8] This is followed by reduction with potassium borohydride and subsequent chlorination with hydrochloric acid to obtain this compound.[8]

Below is a DOT script visualizing a common synthesis workflow.

Applications in Research and Drug Development

This compound is a key building block in organic synthesis, with significant applications in the pharmaceutical, agrochemical, and flavor and fragrance industries.[2]

Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents.[1][2] It is notably used in the preparation of cardiovascular drugs.[1][8] Its ability to act as a protecting group for alcohols, thiols, phenols, amides, amines, and carboxylic acids makes it a versatile tool in complex molecule synthesis.[4]

Organic Synthesis

In organic chemistry, this compound is utilized for the preparation of more complex molecules.[2] For instance, it has been used to alkylate 8-benzyloxy-2(1H)-quinolinone in the presence of sodium hydride and DMF.[4] It is also employed in the synthesis of diarylmethanes through palladium-catalyzed cross-coupling reactions.[4]

Recent research has explored the neuroprotective effects of macamide derivatives synthesized using 3-methoxybenzylamine, which can be derived from this compound.[] These studies suggest that such compounds may have therapeutic potential by interacting with targets like PPARγ to regulate metabolism and inflammation.[]

The logical relationship of its application in drug discovery is visualized in the following diagram.

Safety Information

This compound is classified as a hazardous substance and requires careful handling.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Description | Source |

| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [5][11][12] |

| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [11][12] |

| Precautionary Statement | P301 + P330 + P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting. | [11][12] |

| Precautionary Statement | P303 + P361 + P353 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. | [12] |

| Precautionary Statement | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][12] |

| Precautionary Statement | P310 | Immediately call a POISON CENTER or doctor/physician. | [11][12] |

| Precautionary Statement | P405 | Store locked up. | [12] |

It is corrosive and a lachrymator, meaning it can cause tearing.[11][13] It is also sensitive to moisture.[13] Appropriate personal protective equipment (PPE), including face shields, gloves, and goggles, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated place, typically refrigerated between 2-8°C.[4] In case of exposure, immediate first aid measures should be taken, and medical attention should be sought.[11][13][14]

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. This compound | 824-98-6 [chemicalbook.com]

- 5. This compound | C8H9ClO | CID 69994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 824-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. CN102690175A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. fishersci.no [fishersci.no]

- 12. chemicalbook.com [chemicalbook.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Physical Properties of 3-Methoxybenzyl Chloride

Introduction

3-Methoxybenzyl chloride, also known as 1-(chloromethyl)-3-methoxybenzene, is a versatile organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its utility in organic synthesis stems from the reactivity of the benzylic chloride, which allows for the introduction of the 3-methoxybenzyl group into various molecular scaffolds. A thorough understanding of its physical properties is paramount for its safe handling, optimal use in chemical reactions, and for the purification of its products. This guide provides a comprehensive overview of the key physical properties of this compound, supplemented with standardized experimental protocols for their determination.

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO | [1][2][3] |

| Molecular Weight | 156.61 g/mol | [1][2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| CAS Number | 824-98-6 | [1][2] |

| Density | 1.078 g/mL at 25 °C | [1][5] |

| Boiling Point | 124 °C at 13 mmHg | [1][5] |

| Melting Point | 101.67 °C (Note: This appears anomalous for a liquid at room temp) | [1] |

| Refractive Index | n20/D 1.544 | [5] |

| Solubility | Soluble in Chloroform, Methanol (Slightly) | [5] |

| Flash Point | 101 °C (213.8 °F) - closed cup |

Experimental Protocols

Accurate determination of physical properties is crucial for chemical characterization. The following sections detail generalized, standard laboratory procedures for measuring key physical constants.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is a critical indicator of a liquid's volatility. The micro-reflux method is suitable when only a small amount of the sample is available.

Methodology:

-

Sample Preparation: Approximately 0.5 mL of this compound is placed into a small test tube containing a magnetic stir bar.

-

Apparatus Setup: The test tube is securely clamped within a heating block situated on a hot plate stirrer. A thermometer is clamped such that its bulb is positioned about 1 cm above the liquid's surface to measure the vapor temperature. The entire setup should be placed within a fume hood.

-

Heating and Observation: The sample is heated gently while stirring. The temperature is monitored as the liquid begins to boil and a ring of condensing vapor (reflux) becomes visible on the test tube walls.

-

Measurement: The thermometer bulb should be aligned with this reflux ring. The stable temperature reading at which the liquid is gently refluxing is recorded as the boiling point. It is crucial not to heat the sample to dryness.[6]

Determination of Density (Volumetric and Gravimetric Method)

Density is a fundamental property defined as mass per unit volume. A straightforward method involves weighing a precisely measured volume of the liquid.[7]

Methodology:

-

Mass of Empty Cylinder: An empty, dry graduated cylinder (e.g., 25 mL) is placed on an electronic balance, and its mass is tared to zero or recorded.[7][8]

-

Volume Measurement: A specific volume of this compound (e.g., 10-20 mL) is carefully added to the graduated cylinder. The volume is read at the bottom of the meniscus to avoid parallax error.[7][8]

-

Mass of Liquid: The graduated cylinder containing the liquid is reweighed to determine the mass of the this compound.[7][8]

-

Calculation: The density (ρ) is calculated using the formula ρ = m/V, where 'm' is the mass of the liquid and 'V' is the measured volume.[7] For higher accuracy, the procedure should be repeated multiple times, and the average density calculated.[7][8]

Determination of Melting Point (Capillary Method)

While this compound is a liquid at room temperature, the determination of melting points is a standard procedure for solid compounds and impurities. The capillary method is a common and reliable technique.[9]

Methodology:

-

Sample Preparation: A small amount of a dry, powdered solid sample is loaded into a capillary tube, which is sealed at one end.[9] The sample is packed down to a height of 1-2 mm.[10]

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a thermometer.[11]

-

Heating: The sample is heated rapidly at first to determine an approximate melting range. A second, fresh sample is then heated slowly, at a rate of about 2°C per minute, starting from a temperature 5-10°C below the approximate melting point.[12]

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the range. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[10]

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the physical characterization of a chemical sample like this compound.

Caption: Workflow for the physical characterization of a liquid chemical sample.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H9ClO | CID 69994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. A12630.18 [thermofisher.cn]

- 5. This compound | 824-98-6 [chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

Spectral Analysis of 3-Methoxybenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 3-Methoxybenzyl chloride (C₈H₉ClO), a versatile intermediate in organic synthesis. The following sections present key spectral data in a structured format, outline general experimental protocols for data acquisition, and illustrate the analytical workflow.

Quantitative Spectral Data

The spectral data of this compound are summarized below, providing key insights into its molecular structure and composition.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Spectrum | Solvent | Frequency | Chemical Shift (δ) in ppm | Assignment |

| ¹H NMR | CDCl₃ | 399.65 MHz | 7.23 | A (Aromatic CH) |

| 6.93 | B (Aromatic CH) | |||

| 6.90 | C (Aromatic CH) | |||

| 6.83 | D (Aromatic CH) | |||

| 4.50 | E (CH₂Cl) | |||

| 3.75 | F (OCH₃) | |||

| ¹³C NMR | CDCl₃ | Not Specified | Data not explicitly provided in search results, but spectra are available. |

Note: ¹H NMR assignments are based on available data.[1] Specific peak assignments (A, B, C, D) to individual aromatic protons may require further 2D NMR analysis.

Table 2: Mass Spectrometry (MS) Data

| Technique | Top Peak (m/z) | 2nd Highest (m/z) | 3rd Highest (m/z) |

| GC-MS | 121 | 156 | 91 |

Note: The peak at m/z 156 likely corresponds to the molecular ion [M]⁺.[2] The base peak at m/z 121 corresponds to the loss of the chlorine atom, forming the stable methoxybenzyl cation.

Table 3: Infrared (IR) Spectroscopy Data

| Technique | Key Absorptions (cm⁻¹) |

| FTIR (Neat) | Specific peak values not detailed in search results, but spectra are available for analysis.[2] |

| ATR-IR | Specific peak values not detailed in search results, but spectra are available for analysis.[2] |

Note: Expected characteristic peaks would include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether), and C-Cl stretching.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are outlined below. These are generalized procedures based on the instrumentation mentioned in the source materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: Varian CFT-20 NMR Spectrometer or equivalent (e.g., 400 MHz Bruker Avance).[2][3]

Methodology:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approximately 0.5 mL).[1] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition: The sample is placed in the spectrometer. The ¹H NMR spectrum is acquired at an appropriate frequency (e.g., 400 MHz). Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Following ¹H NMR, the spectrometer is tuned to the ¹³C frequency. The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final frequency-domain spectrum. Chemical shifts are referenced to TMS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and fragmentation pattern.

Instrumentation: A standard GC-MS system.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Separation: A small volume of the sample is injected into the GC, where it is vaporized. The components are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. It is ionized (typically by electron impact - EI), and the resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments. The molecular ion peak is identified, and the fragmentation pattern is analyzed to support the proposed structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.

Instrumentation: Bruker Tensor 27 FT-IR spectrometer or equivalent.[2]

Methodology (ATR-IR):

-

Sample Preparation: A small drop of neat (undiluted) this compound liquid is placed directly onto the ATR crystal (e.g., DuraSamplIR II).[2]

-

Data Acquisition: The IR beam is passed through the ATR crystal and reflects off the surface in contact with the sample. The sample absorbs specific frequencies of IR radiation corresponding to its vibrational modes. The detector measures the attenuated radiation.

-

Data Processing: A background spectrum (of the clean ATR crystal) is first recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O. The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹).

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound such as this compound.

Caption: Workflow for the spectral analysis and characterization of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Methoxybenzyl Chloride

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-methoxybenzyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and purity assessment.

Core Data Presentation

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, benzylic, and methoxy (B1213986) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group result in a specific pattern in the aromatic region.

The quantitative data for the 1H NMR spectrum of this compound, acquired in deuterated chloroform (B151607) (CDCl3), is summarized in the table below.[1]

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| Aromatic (H-6) | ~7.23 | t | 1H | J = 7.7 Hz (ortho) |

| Aromatic (H-2) | ~6.93 | s | 1H | - |

| Aromatic (H-4) | ~6.90 | d | 1H | J = 7.7 Hz (ortho) |

| Aromatic (H-5) | ~6.83 | dd | 1H | J = 7.7 Hz (ortho), J = 2.5 Hz (meta) |

| Benzylic (CH2Cl) | ~4.50 | s | 2H | - |

| Methoxy (OCH3) | ~3.75 | s | 3H | - |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and the specific NMR instrument used.[1]

Molecular Structure and Proton Assignments

The structure of this compound with the assigned protons is depicted below. This visualization aids in correlating the spectral data with the molecular structure.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocols

The following section outlines a typical experimental protocol for acquiring the 1H NMR spectrum of this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl3).

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), although modern spectrometers can reference the residual solvent peak.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion.[2][3][4]

-

Solvent: Deuterated Chloroform (CDCl3)[1]

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time: An acquisition time of 2-4 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the residual CHCl3 peak to 7.26 ppm.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities and coupling constants to confirm the assignments.

Workflow for NMR Data Acquisition and Analysis

The logical workflow from sample preparation to final spectral analysis is illustrated in the diagram below.

Caption: Workflow for 1H NMR data acquisition and analysis.

References

In-Depth Technical Guide: 13C NMR Data of 3-Methoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for 3-methoxybenzyl chloride. Due to the limited availability of publicly accessible, experimentally verified 13C NMR data for this specific compound, this guide presents a representative dataset derived from spectral correlation with structurally analogous compounds, namely anisole (B1667542) and benzyl (B1604629) chloride. This approach allows for a reliable estimation of the chemical shifts for each carbon atom in this compound.

Representative 13C NMR Data

The following table summarizes the estimated 13C NMR chemical shifts for this compound, recorded in deuterated chloroform (B151607) (CDCl3). The assignments are based on the analysis of substituent effects on the benzene (B151609) ring and comparison with known spectral data of related molecules.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 | ~139.5 |

| C2 | ~120.5 |

| C3 | ~159.8 |

| C4 | ~113.5 |

| C5 | ~129.7 |

| C6 | ~114.0 |

| C7 (CH2Cl) | ~46.3 |

| C8 (OCH3) | ~55.2 |

Experimental Protocols

The acquisition of high-quality 13C NMR spectra is crucial for accurate structural elucidation. The following is a detailed methodology for obtaining the 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for NMR analysis of organic compounds and its carbon signal at ~77.16 ppm can be used as a reference.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer:

-

Spectrometer Frequency: 100 MHz or 125 MHz for 13C nucleus.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used to obtain a spectrum with single lines for each carbon atom.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although quantitative analysis is not the primary goal here.

-

Number of Scans (NS): A sufficient number of scans (e.g., 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, especially for the quaternary carbon atoms which typically have longer relaxation times and weaker signals.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of 13C chemical shifts for organic molecules.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the CDCl3 solvent peak at δ 77.16 ppm or to the TMS signal at δ 0.00 ppm if used.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Molecular Structure and NMR Assignments

The structure of this compound with the corresponding carbon atom numbering for NMR assignment is presented below.

In-Depth Technical Guide to the Infrared Spectroscopy of 3-Methoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-methoxybenzyl chloride, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding the vibrational properties of this compound through IR spectroscopy is crucial for its identification, quality control, and the monitoring of chemical reactions in which it participates.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its specific functional groups. The quantitative data, including peak positions, intensities, and their assignments, are summarized in the table below. This information is critical for researchers to accurately identify the compound and assess its purity.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (CH₂) |

| ~2835 | Medium | C-H Stretch in O-CH₃ |

| ~1600 | Strong | C=C Aromatic Ring Stretch |

| ~1485 | Strong | C=C Aromatic Ring Stretch |

| ~1260 | Strong | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) |

| ~1040 | Strong | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) |

| ~780 | Strong | C-H Out-of-Plane Bending (Aromatic) |

| ~680 | Strong | C-Cl Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The following protocol outlines the steps for acquiring an FT-IR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, a common method for liquid samples.

1. Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is properly installed in the sample compartment.

2. Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected to account for atmospheric and instrumental interferences.

-

Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free wipe.

-

Allow the crystal to air dry completely.

-

Initiate the background scan using the instrument's software. This spectrum will be automatically subtracted from the sample spectrum.

3. Sample Application:

-

Place a single drop of neat (undiluted) this compound directly onto the center of the ATR crystal.[1][2]

-

Ensure that the sample covers the entire surface of the crystal to obtain a strong signal.

4. Spectrum Acquisition:

-

Initiate the sample scan using the instrument's software.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

5. Data Processing and Analysis:

-

The resulting spectrum should be baseline-corrected if necessary.

-

Identify and label the significant absorption peaks.

-

Compare the obtained peak positions with the reference data provided in this guide or in spectral databases.

6. Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Visualizing the Experimental Workflow and Spectral Correlations

To further clarify the experimental process and the relationship between the molecular structure and its IR spectrum, the following diagrams are provided.

Caption: Experimental workflow for ATR FT-IR analysis.

Caption: Correlation of IR peaks and molecular vibrations.

References

An In-depth Technical Guide to the Mass Spectrometry of 3-Methoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-methoxybenzyl chloride, a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Understanding its behavior under mass spectrometric conditions is paramount for reaction monitoring, purity assessment, and structural elucidation. This document details the fragmentation patterns observed under electron ionization, outlines experimental protocols, and presents key data in a structured format for ease of reference.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that provides detailed structural information through extensive fragmentation. The EI mass spectrum of this compound is characterized by a series of fragment ions that arise from predictable cleavage pathways.

Quantitative Data Summary

The relative abundances of the principal ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The data reveals the molecular ion and a series of fragment ions resulting from the loss of chlorine, the methoxy (B1213986) group, and other neutral fragments.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion Structure/Formula |

| 158 | 12.5 | [C₈H₉³⁷ClO]⁺• (Molecular ion with ³⁷Cl isotope) |

| 156 | 39.1 | [C₈H₉³⁵ClO]⁺• (Molecular ion with ³⁵Cl isotope) |

| 122 | 9.8 | [C₈H₉O]⁺ |

| 121 | 100.0 | [C₈H₉O]⁺ |

| 91 | 24.0 | [C₇H₇]⁺ |

| 78 | 9.9 | [C₆H₆]⁺• |

| 77 | 14.8 | [C₆H₅]⁺ |

| 51 | 8.3 | [C₄H₃]⁺ |

| 39 | 5.7 | [C₃H₃]⁺ |

Experimental Protocol for EI-MS Analysis

While specific instrument parameters may vary, a general protocol for the EI-MS analysis of this compound is outlined below. This protocol is based on standard practices for the analysis of volatile and semi-volatile organic compounds.

Instrumentation:

-

Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.

-

Sample Introduction: Gas chromatography (GC) is the preferred method for sample introduction to ensure sample purity and volatility. A direct insertion probe can also be used for pure samples.

Gas Chromatography (GC) Parameters (if applicable):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation patterns and allows for comparison with library spectra.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature (if applicable): 150 °C.

-

Mass Range: m/z 35-300.

-

Scan Rate: 1-2 scans/second.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Inject 1 µL of the solution into the GC-MS system.

Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation follows logical pathways involving the cleavage of the weakest bonds and the formation of stable ions.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

The primary fragmentation event is the loss of a chlorine radical to form the highly stable methoxybenzyl cation at m/z 121, which is the base peak in the spectrum. This cation can then undergo further fragmentation, such as the loss of formaldehyde (B43269) (CH₂O) to form the tropylium (B1234903) ion at m/z 91, a common and stable fragment in the mass spectra of benzyl (B1604629) compounds.

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical ionization is a soft ionization technique that typically results in less fragmentation than electron ionization. This is particularly useful for confirming the molecular weight of a compound, as the protonated molecule, [M+H]⁺, is often the most abundant ion.

Expected Data

Proposed Experimental Protocol for CI-MS Analysis

A general protocol for acquiring a CI mass spectrum of this compound is provided below.

Instrumentation:

-

Mass Spectrometer: A mass spectrometer equipped with a chemical ionization source.

-

Sample Introduction: GC or direct insertion probe.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Chemical Ionization (CI).

-

Reagent Gas: Methane (B114726) (or isobutane/ammonia for even softer ionization).

-

Reagent Gas Pressure: Approximately 1 Torr.

-

Electron Energy: 100-200 eV (to ionize the reagent gas).

-

Source Temperature: 150-200 °C.

-

Mass Range: m/z 50-300.

Experimental Workflow

The logical flow for the mass spectrometric analysis of this compound, from sample preparation to data interpretation, is illustrated in the following diagram.

Caption: General experimental workflow for the mass spectrometric analysis of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For researchers and drug development professionals, this information is critical for ensuring the quality and identity of this important synthetic intermediate. Further studies, particularly obtaining and analyzing the chemical ionization mass spectrum, would provide a more complete picture of its gas-phase ion chemistry.

An In-depth Technical Guide to the Solubility of 3-Methoxybenzyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methoxybenzyl chloride in various organic solvents. The information contained herein is intended to support research and development activities where this compound is utilized as a reagent or intermediate.

Introduction

This compound (C₈H₉ClO) is a versatile organic compound widely employed in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity and utility are significantly influenced by its solubility in different solvent systems. A thorough understanding of its solubility is paramount for reaction optimization, purification processes, and formulation development. This guide summarizes the available solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Solubility Data

The solubility of this compound has been qualitatively described in several sources. Quantitative data, however, is not extensively available in the public domain. The following table summarizes the known solubility characteristics.

| Solvent | Formula | Type | Solubility | Source |

| Chloroform | CHCl₃ | Chlorinated | Soluble | [1] |

| Methanol | CH₃OH | Protic Polar | Slightly Soluble | [1] |

| Water | H₂O | Protic Polar | Insoluble | [2] |

Note: "Slightly soluble" and "Insoluble" are qualitative terms. For precise applications, experimental determination of quantitative solubility is recommended.

Experimental Protocols for Solubility Determination

The following protocols outline standard laboratory methods for determining the solubility of a liquid compound like this compound in an organic solvent. These methods can be adapted to ascertain either qualitative or quantitative solubility.

3.1. Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

Selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, dimethylformamide, dimethyl sulfoxide)

-

Small test tubes or vials

-

Pipettes or micropipettes

-

Vortex mixer (optional)

Procedure:

-

Add approximately 0.1 mL of this compound to a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube in small portions (e.g., 0.2 mL at a time).

-

After each addition, cap the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more efficient mixing.

-

Visually inspect the solution after each mixing step.

-

Observation:

-

Soluble: If the this compound completely dissolves to form a clear, homogeneous solution.

-

Partially Soluble: If some of the this compound dissolves, but a separate liquid phase or cloudiness remains.

-

Insoluble: If the this compound does not dissolve and remains as a distinct separate layer.

-

-

Record the observations for each solvent tested.

3.2. Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method determines the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

High-purity organic solvent

-

Scintillation vials or other sealable glass containers

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with a temperature-controlled plate)

-

Analytical balance

-

Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealable vial. The presence of undissolved solute is crucial to ensure saturation.

-

Prepare several such vials for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a period (e.g., 2-4 hours) to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved micro-droplets.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of the solvent.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the diluted sample and the standard solutions using a calibrated GC or HPLC method.

-

-

Calculation:

-

From the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.

-

Calculate the solubility in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/100 mL, mg/mL, or mol/L.

-

Workflow and Logic Diagrams

The following diagrams illustrate the logical progression of the experimental workflows described above.

Caption: Workflow for Qualitative Solubility Determination.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While readily available quantitative data on the solubility of this compound in a wide range of organic solvents is limited, the qualitative information and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals. For applications requiring precise solubility values, it is imperative to perform experimental determinations as outlined. The provided workflows offer a systematic approach to these measurements, ensuring reliable and reproducible results.

References

An In-depth Technical Guide to the Reactivity Profile of 3-Methoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzyl chloride, a versatile benzyl (B1604629) halide derivative, is a key building block in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. Its reactivity is characterized by the interplay between the electron-withdrawing inductive effect and the electron-donating mesomeric effect of the methoxy (B1213986) group at the meta position, influencing the stability of reaction intermediates and transition states. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including its chemical and physical properties, typical reactions, and detailed experimental protocols. Quantitative data on reaction kinetics and yields are summarized to facilitate comparative analysis. Furthermore, experimental workflows are visually represented using diagrams to provide clear and concise procedural insights.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic odor. It is soluble in common organic solvents such as chloroform (B151607) and methanol, but insoluble in water.[1] To prevent decomposition, it is often stabilized with potassium carbonate and should be stored at refrigerated temperatures (2-8°C).[2]

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO | [3] |

| Molecular Weight | 156.61 g/mol | [3] |

| CAS Number | 824-98-6 | [3] |

| Boiling Point | 124 °C at 13 mmHg | [3] |

| Density | 1.078 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.544 | [3] |

Reactivity Profile and Reaction Mechanisms

The reactivity of this compound is dominated by the lability of the benzylic chloride, making it susceptible to nucleophilic substitution reactions. The position of the methoxy group is crucial in determining the reaction mechanism. Unlike its para isomer, which readily forms a resonance-stabilized carbocation and favors SN1 reactions, the meta isomer exhibits a more nuanced reactivity profile.

The methoxy group at the meta position exerts a weak electron-withdrawing inductive effect (-I) and a negligible resonance effect on the benzylic carbon. This disfavors the formation of a carbocation intermediate compared to the para isomer. Consequently, this compound is more likely to undergo reactions via an SN2 mechanism, especially with strong nucleophiles and in polar aprotic solvents. However, under solvolytic conditions or with weaker nucleophiles, an SN1 pathway with a less stabilized carbocation intermediate can also be operative.

Solvolysis

Key Reactions and Applications

This compound is a valuable reagent in a variety of organic transformations, including nucleophilic substitutions, organometallic coupling reactions, and as a protecting group for various functional groups.

Nucleophilic Substitution Reactions

This compound readily reacts with a wide range of nucleophiles to form substituted products.

This reaction is a classic method for the preparation of ethers. An alcohol is deprotonated by a base to form an alkoxide, which then acts as a nucleophile, displacing the chloride from this compound in an SN2 reaction.[7][8][9]

Experimental Protocol: Synthesis of 3-Methoxybenzyl Ethyl Ether

-

Materials: this compound, ethanol (B145695), sodium hydride (NaH), anhydrous diethyl ether.

-

Procedure:

-

To a solution of ethanol (1.2 equivalents) in anhydrous diethyl ether, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to form the sodium ethoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Williamson Ether Synthesis Workflow

The reaction with sodium azide (B81097) provides a straightforward route to 3-methoxybenzyl azide, a useful intermediate for the introduction of an amino group or for use in click chemistry. A study on the synthesis of various benzyl azides from the corresponding bromides or chlorides in DMF at room temperature reported high yields (typically >90%).[10][11]

Experimental Protocol: Synthesis of 3-Methoxybenzyl Azide

-

Materials: this compound, sodium azide (NaN₃), dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

-

Synthesis of 3-Methoxybenzyl Azide

This compound can be used to alkylate primary and secondary amines. The reaction typically requires a base to neutralize the hydrochloric acid formed.

Experimental Protocol: N-alkylation of Aniline (B41778)

-

Materials: this compound, aniline, potassium carbonate (K₂CO₃), acetonitrile (B52724).

-

Procedure:

-

To a stirred suspension of potassium carbonate (2.0 equivalents) in acetonitrile, add aniline (1.2 equivalents).

-

Add this compound (1.0 equivalent) and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to afford the N-benzylated aniline.

-

Grignard Reaction

While the formation of a Grignard reagent from this compound can be challenging due to the potential for Wurtz coupling, it is achievable under carefully controlled conditions. The resulting Grignard reagent is a powerful nucleophile that can react with various electrophiles, such as carbonyl compounds.[12][13] A study on the Grignard reaction of benzyl chloride showed improved product-to-Wurtz coupling ratios in solvents like diethyl ether or 2-methyltetrahydrofuran.[14]

Experimental Protocol: Grignard Reaction with Acetone (B3395972)

-

Materials: this compound, magnesium turnings, anhydrous diethyl ether, acetone.

-

Procedure:

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under an inert atmosphere.

-

Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise to initiate the reaction.

-

Once the Grignard reagent formation is complete, cool the solution to 0 °C.

-

Add a solution of acetone (1.0 equivalent) in anhydrous diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting alcohol by column chromatography.

-

Grignard Reaction Workflow

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with a halide. While benzyl chlorides can be challenging substrates, appropriate catalyst systems can facilitate this transformation.[15] A general procedure for the Suzuki coupling of aryl chlorides with phenylboronic acid using a palladium-PEPPSI catalyst has been reported with high yields (e.g., 96% for chlorobenzene).[15]

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

Materials: this compound, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., toluene/ethanol/water).

-

Procedure:

-

To a reaction vessel, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

-

Add the solvent system and degas the mixture.

-

Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

-

Purify the product by column chromatography.

-

The Heck reaction couples an unsaturated halide with an alkene.[16] While less common for benzyl chlorides compared to aryl halides, this reaction can be achieved under specific conditions. A study on the Heck reaction of aryl chlorides with styrene (B11656) in water reported good yields.[17]

Experimental Protocol: Heck Reaction with Styrene

-

Materials: this compound, styrene, palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), a base (e.g., Et₃N), and a solvent (e.g., DMF).

-

Procedure:

-

In a reaction flask, combine this compound (1.0 equivalent), styrene (1.5 equivalents), the palladium catalyst (0.02 equivalents), the phosphine ligand (0.04 equivalents), and the base (2.0 equivalents) in the solvent.

-

Degas the mixture and heat it to 100-120 °C under an inert atmosphere.

-

Monitor the reaction progress.

-

Upon completion, cool the mixture, filter, and concentrate the filtrate.

-

Purify the residue by column chromatography.

-

Friedel-Crafts Alkylation

This compound can act as an alkylating agent in Friedel-Crafts reactions, reacting with aromatic compounds in the presence of a Lewis acid catalyst to form diarylmethanes.[18][19]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene (B151609)

-

Materials: this compound, benzene, aluminum chloride (AlCl₃).

-

Procedure:

-

To a stirred solution of benzene (large excess) at 0 °C, add anhydrous aluminum chloride (1.1 equivalents) portion-wise.

-

Add a solution of this compound (1.0 equivalent) in benzene dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Pour the reaction mixture onto crushed ice and hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the product by distillation or chromatography.

-

Use as a Protecting Group

The 3-methoxybenzyl (MPM or PMB for the para-isomer) group is a useful protecting group for alcohols, phenols, and other functional groups.[20][21] It is stable to a wide range of reaction conditions and can be cleaved under specific oxidative or acidic conditions.

Experimental Protocol: Protection of a Primary Alcohol

-

Materials: Primary alcohol, this compound, sodium hydride (NaH), anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

To a solution of the primary alcohol (1.0 equivalent) in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 equivalents) and a catalytic amount of tetrabutylammonium (B224687) iodide (optional).

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the protected alcohol by column chromatography.

-

Quantitative Reactivity Data

Precise kinetic data for this compound are limited in the literature. However, the relative reactivity can be inferred from studies on substituted benzyl systems.

| Reaction Type | Reactant | Conditions | Product Yield | Reference |

| Reductive Dimerization | This compound | Sodium dispersion, THF | 1,2-bis(3-methoxyphenyl)ethane (96%) | [22] |

| Suzuki Coupling | Chlorobenzene, Phenylboronic acid | Pd-PEPPSI-CMP, K₂CO₃, MeOH, 80°C, 12h | Biphenyl (96%) | [15] |

| Heck Reaction | Aryl chlorides, Styrene | PANI-Pd catalyst | Stilbene derivatives (53-89%) | [23] |

| Azide Synthesis | Benzyl bromide, Sodium azide | DMSO, rt, overnight | Benzyl azide (73%) | [11] |

| Synthesis | 3,4,5-trimethoxybenzoic acid | PCl₃, Toluene, 80°C, 3h | 3,4,5-trimethoxybenzoyl chloride | [24] |

| Amination | 3,4,5-trimethoxybenzoyl chloride | Ammonia, -5 to 0°C, 30 min | 3,4,5-trimethoxybenzamide | [24] |

Safety and Handling

This compound is a corrosive and lachrymatory substance. It causes severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. It is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere at 2-8°C.[2]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with a well-defined reactivity profile. Its susceptibility to nucleophilic attack at the benzylic position allows for the facile introduction of the 3-methoxybenzyl moiety into a wide range of molecules. While its reactivity is more nuanced than its para isomer, favoring SN2-type reactions, it remains a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials. A thorough understanding of its reactivity, guided by the principles of physical organic chemistry and supported by the experimental protocols outlined in this guide, is essential for its effective utilization in research and development.

References

- 1. sctunisie.org [sctunisie.org]

- 2. www1.udel.edu [www1.udel.edu]

- 3. This compound 97 824-98-6 [sigmaaldrich.com]

- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. rsc.org [rsc.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. 格氏试剂 [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cris.huji.ac.il [cris.huji.ac.il]

- 18. mt.com [mt.com]

- 19. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 20. uwindsor.ca [uwindsor.ca]

- 21. medlifemastery.com [medlifemastery.com]

- 22. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 23. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Mechanism of Action of 3-Methoxybenzyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Methoxybenzyl chloride is a versatile reagent in organic synthesis, primarily utilized for the protection of nucleophilic functional groups. This document provides an in-depth analysis of its chemical mechanism of action, focusing on its application as a protecting group. It details the reaction mechanisms for both the introduction (protection) and removal (deprotection) of the 3-methoxybenzyl (MPM or 3-MBn) group, presents quantitative data on its reactivity, and provides standardized experimental protocols. Diagrams illustrating key chemical pathways and experimental workflows are included to facilitate a comprehensive understanding of its synthetic utility. It is important to note that this compound is a chemical reagent and does not possess a known pharmacological or biological mechanism of action.

Introduction: The Role of this compound in Synthetic Chemistry

This compound, also known as m-methoxybenzyl chloride, is an organic compound with the chemical formula C8H9ClO.[1] It serves as a crucial intermediate and reagent in multi-step organic synthesis.[2] While it finds application in the production of pharmaceuticals, agrochemicals, and fragrances, its core function in a laboratory setting is as a protecting group, particularly for hydroxyl functions.[1][2]

The utility of the 3-methoxybenzyl group lies in its distinct reactivity profile compared to the more common benzyl (B1604629) (Bn) group. The presence of the meta-methoxy group modifies the electronic properties of the benzyl system, influencing the conditions required for its removal. This allows for selective protection and deprotection strategies in the synthesis of complex molecules, a concept known as orthogonality.[3][4] This guide will elucidate the chemical principles and practical applications of this compound as a protecting agent.

Chemical Mechanism of Action: The 3-Methoxybenzyl (MPM) Protecting Group

The "mechanism of action" of this compound in a chemical context refers to its reactivity and role in synthetic transformations. Its primary function is to temporarily mask a reactive functional group, such as an alcohol, to prevent it from interfering with reactions occurring elsewhere in the molecule.

The introduction of the 3-methoxybenzyl group onto an alcohol typically proceeds via a Williamson ether synthesis. This is a classic SN2 reaction where a base is used to deprotonate the alcohol, forming a nucleophilic alkoxide. The alkoxide then attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group to form a stable ether linkage.[4]

Commonly used bases for this transformation include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).[4] The reaction is generally efficient for primary and secondary alcohols.

References

3-Methoxybenzyl chloride safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Methoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 824-98-6), also known as 1-(chloromethyl)-3-methoxybenzene or m-(chloromethyl)anisole, is a versatile reagent used in organic synthesis.[1][2] Its applications include the alkylation of various compounds and the synthesis of diarylmethanes.[3] However, its utility is matched by its significant hazardous properties, including severe corrosivity (B1173158) and lachrymatory effects.[1]

This guide provides a comprehensive overview of the safety and handling precautions necessary when working with this compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary danger is its corrosive nature, causing severe skin burns and eye damage.[3][4][5] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[1] Users must be aware of its moisture sensitivity, which can affect its stability and reactivity.[1]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion / Irritation | Category 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[3][5][6] |

| Serious Eye Damage / Irritation | Category 1 | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[3][6] |

| Corrosive to Metals | Category 1 | GHS05 (Corrosion) | Warning | H290: May be corrosive to metals. |

| Germ Cell Mutagenicity | Category 2 | GHS08 (Health Hazard) | Warning | H341: Suspected of causing genetic defects. |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClO | [1][6] |

| Molecular Weight | 156.61 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Odorless | [1] |

| Flash Point | 101 °C / 213.8 °F (closed cup) | [3][6][7] |

| Boiling Point | 124 °C at 13 mmHg | [3][6] |

| Refractive Index | n20/D 1.544 | [3][6] |

| Stability | Moisture sensitive; contains potassium carbonate as a stabilizer. | [1][3][6] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: Work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[8] A full face shield is also recommended.[3]

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved full-facepiece respirator with a filter for organic gases and vapors (Type A).[3][8][9]

Caption: PPE selection and use workflow for handling hazardous chemicals.

Safe Handling and Storage Protocols

Handling

-

Handle in a well-ventilated area, preferably a chemical fume hood.[8]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

When not in use, keep containers securely sealed.[10]

Storage

-

Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][8]

-

Store locked up and away from incompatible materials.[8][10][11]

-

The material is moisture-sensitive; protect from atmospheric moisture.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

Table 3: First Aid for this compound Exposure

| Exposure Route | First Aid Protocol | Reference(s) |

| Eye Contact | Immediately hold eyelids apart and flush continuously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [1][11] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water/shower. Seek immediate medical attention. | [1][11] |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention. | [1][8][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink plenty of water (or milk, if possible). Never give anything by mouth to an unconscious person. Seek immediate medical attention. Ingestion can cause severe swelling and perforation of the esophagus or stomach. | [1][10][11] |

Self-Protection for First Aiders: Ensure you are aware of the material involved and take precautions to protect yourself from contamination.[1][4]

Caption: A logical workflow for responding to a chemical emergency.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7][11][12]

-

Unsuitable Media: Do not use a solid water stream, as it may scatter and spread the fire.[1][4]

-

Hazards from Combustion: Thermal decomposition can produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][7][9]

-

Protective Gear: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[1][7][12]

Accidental Release Measures (Spill Protocol)

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protection: Wear the appropriate PPE as described in Section 4.2, including respiratory protection. Avoid breathing vapors.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[8]

-

Absorption: Cover and absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or a universal binder.[1][4][7]

-

Collection: Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][7]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[1]

Stability and Reactivity

Table 4: Reactivity Profile of this compound

| Parameter | Description | Reference(s) |

| Reactivity | No hazardous reactions under normal use. | [1] |

| Chemical Stability | Stable under recommended storage conditions, but is moisture sensitive. | [1] |

| Conditions to Avoid | Exposure to moisture and excess heat. | [1] |

| Incompatible Materials | Strong bases, alcohols, amines, metals, and strong oxidizing agents. | [1][12] |

| Hazardous Decomposition Products | Under fire conditions, forms carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. | [1][7] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1][4] However, available data indicates significant hazards.

Table 5: Summary of Toxicological Effects

| Effect | Finding | Reference(s) |

| Acute Toxicity | No quantitative data is available for oral, dermal, or inhalation routes. The product is considered corrosive. | [4][7][9] |

| Skin Corrosion/Irritation | Causes severe skin burns (Category 1B). | [3][4] |

| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1). | [3][4] |

| Sensitization | No information available. | [7][9] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | |

| Carcinogenicity | No information available. Not classified as a carcinogen by major agencies. | [9] |